Superior Antimetastatic Efficacy of Eptaloprost Compared to Iloprost in a Rat Prostate Carcinoma Model
In a direct head-to-head comparison using the spontaneously metastasizing R 3327 MAT Lu prostate carcinoma model in Cop rats, eptaloprost demonstrated superior antimetastatic activity. When administered via subcutaneous Alzet mini pumps for 33 days, eptaloprost at 0.1 µg/kg/min produced a considerable reduction in visible lung metastases, while iloprost at a 3-fold higher dose (0.3 µg/kg/min) did not achieve the same level of efficacy [1].
| Evidence Dimension | Reduction in number of visible lung metastases |
|---|---|
| Target Compound Data | Eptaloprost at 0.1 µg/kg/min (s.c. infusion) led to a considerable reduction |
| Comparator Or Baseline | Iloprost at 0.3 µg/kg/min (s.c. infusion) |
| Quantified Difference | Eptaloprost was more effective at 1/3 the dose; iloprost showed inferior efficacy. |
| Conditions | Spontaneously metastasizing R 3327 MAT Lu prostate carcinoma in Cop rats, 33-day treatment via Alzet mini pumps, primary tumor remaining in situ. |
Why This Matters
For researchers modeling metastasis or evaluating anti-metastatic therapies, eptaloprost offers a quantifiable efficacy advantage at a lower dose, which may translate to a wider therapeutic window and reduced potential for off-target effects.
- [1] Schneider MR, Schillinger E, Schirner M, Skuballa W, Stürzebecher S, Witt W. Effects of prostacyclin analogues in in vivo tumor models. Adv Prostaglandin Thromboxane Leukot Res. 1991;21B:901-8. PMID: 1705084. View Source
